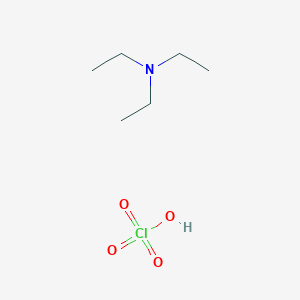

Ethanamine, N,N-diethyl-, perchlorate

Description

Overview of Perchlorate (B79767) Salts in Fundamental Chemical Research

Perchlorate salts, characterized by the perchlorate anion (ClO₄⁻), are a class of chemical compounds with diverse and significant applications in fundamental chemical research. umn.edu The perchlorate ion is the conjugate base of perchloric acid, one of the strongest known acids. youtube.com These salts are typically colorless, solid compounds that are readily soluble in water and some organic solvents. youtube.comyoutube.com

A key feature of perchlorate salts is their role as strong oxidizing agents, which makes them valuable in the synthesis of energetic materials such as rocket propellants, explosives, and pyrotechnics. youtube.comacs.org Ammonium (B1175870) perchlorate, for instance, is a widely used solid propellant in the aerospace industry. youtube.com Despite being strong oxidizers, perchlorate ions can be kinetically stable in solution, a property that is leveraged in various chemical applications. youtube.com

In the realm of coordination chemistry and electrochemistry, perchlorate salts are frequently employed as supporting electrolytes. wikipedia.orgacs.org Their large size and low charge density result in weak coordination to metal ions, minimizing interference with the electrochemical processes under investigation. acs.org This non-coordinating nature makes them ideal for studying the intrinsic properties of metal complexes and other electroactive species. acs.org Furthermore, the high solubility of many perchlorate salts allows for the preparation of highly concentrated electrolyte solutions, which are often necessary for electrochemical studies. youtube.com

The study of perchlorate salts also extends to environmental and analytical chemistry. Due to their stability and mobility, perchlorates can persist in the environment, leading to contamination of water and soil. umn.eduacs.org This has spurred research into sensitive and selective analytical methods for their detection and quantification, as well as the development of remediation technologies. acs.org

Contextualizing Quaternary Ammonium Perchlorates within Contemporary Chemical Science

Ethanamine, N,N-diethyl-, perchlorate falls under the category of quaternary ammonium salts. Quaternary ammonium compounds (QACs) are a broad class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups. nih.govnih.gov This permanent positive charge distinguishes them from other amines and imparts unique chemical and physical properties. nih.gov

In contemporary chemical science, QACs are the subject of extensive research due to their wide range of applications. They are widely utilized as antimicrobials, surfactants, preservatives, and antistatic agents in various industrial and consumer products. umn.edunih.govescholarship.org The effectiveness of QACs is often dependent on the balance between their hydrophilic and lipophilic properties, which can be tuned by varying the nature of the organic substituents on the nitrogen atom. nih.gov

When combined with the perchlorate anion, quaternary ammonium cations form quaternary ammonium perchlorates. These salts merge the properties of both the cation and the anion, leading to materials with specific characteristics. For example, their ionic nature makes them interesting candidates for applications in materials science, such as in the development of ionic liquids and electrolytes for electrochemical devices. nih.gov

Recent research has focused on the synthesis of novel QACs with tailored properties for specific applications, including their use as phase-transfer catalysts, in the synthesis of nanoparticles, and as components of advanced materials. nih.gov The study of quaternary ammonium perchlorates contributes to this field by providing insights into the interactions between bulky organic cations and non-coordinating anions, which is crucial for the design of new functional materials.

Historical Trajectories of Research on Analogous N,N-Diethylammonium Species

The study of amines, including diethylamine (B46881) and its derivatives, has a rich history that is intertwined with the development of organic chemistry. The synthesis of urea (B33335) from inorganic starting materials by Friedrich Wöhler in 1828 was a pivotal moment that challenged the theory of vitalism and opened the door to the systematic synthesis and study of organic compounds. lumenlearning.com

Following this, the 19th century saw significant advances in the understanding of organic structures, with chemists like August Kekulé, Archibald Couper, and Alexander Butlerov laying the groundwork for structural theory. lumenlearning.com This period also saw the isolation and characterization of numerous naturally occurring amines and the development of synthetic methods for their preparation.

Diethylamine itself is a secondary amine that has been extensively used in chemical synthesis. wikipedia.org Its reactions, such as alkylation to form tertiary amines and quaternary ammonium salts, have been fundamental in the development of new organic compounds and materials. wikipedia.orgwikipedia.org The production of diethylamine, along with ethylamine (B1201723) and triethylamine (B128534), from the reaction of ethanol (B145695) and ammonia (B1221849) has been an important industrial process. wikipedia.org

The development of quaternary ammonium salts from tertiary amines like triethylamine has been a significant area of research. wikipedia.org These compounds have found applications as disinfectants, surfactants, and in various other industrial processes. nih.govescholarship.org The historical study of these analogous N,N-diethylammonium species provides the foundational knowledge upon which the synthesis and investigation of more complex salts, such as this compound, are based.

Detailed Research Findings on this compound

While specific research exclusively focused on this compound (triethylammonium perchlorate) is not extensively documented in publicly available literature, a significant amount of information can be inferred from studies on closely related compounds, particularly tetraethylammonium (B1195904) perchlorate. This section compiles available data and provides insights based on analogous structures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is derived from its close structural analog, tetraethylammonium perchlorate, and should be considered as an approximation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆ClNO₄ | |

| Molecular Weight | 201.65 g/mol | |

| Appearance | White solid/powder | nih.gov |

| Solubility | Soluble in water, acetone (B3395972), acetonitrile (B52724), and dimethyl sulfoxide | fishersci.com |

| Melting Point | >300 °C (for Tetraethylammonium perchlorate) | fishersci.com |

Note: Some data is for the analogous compound Tetraethylammonium perchlorate and is used as an estimate.

Crystal Structure

A definitive crystal structure for triethylammonium (B8662869) perchlorate was not found in the surveyed literature. However, the crystal structure of the closely related tetraethylammonium perchlorate has been determined. nih.gov It crystallizes in the monoclinic system with the space group C 1 c 1. nih.gov The unit cell parameters are a = 12.518 Å, b = 7.417 Å, and c = 13.997 Å, with β = 115.009°. nih.gov

Similarly, the crystal structure of trimethylammonium perchlorate has been studied in its various solid phases. elsevierpure.com In its room temperature phase, it crystallizes in a monoclinic lattice with the space group P2₁/a. elsevierpure.com Based on these related structures, it can be inferred that triethylammonium perchlorate would also form an ionic crystal lattice with discrete triethylammonium cations and perchlorate anions.

Synthesis and Characterization

The synthesis of quaternary ammonium salts is typically achieved through the quaternization of a tertiary amine. wikipedia.org In the case of this compound, the synthesis would involve the reaction of triethylamine (N,N-diethylethanamine) with perchloric acid.

Reaction: (C₂H₅)₃N + HClO₄ → [(C₂H₅)₃NH]⁺[ClO₄]⁻

Characterization of the resulting salt would typically involve various spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the triethylammonium cation and the perchlorate anion. For comparison, the IR spectrum of tetraethylammonium perchlorate is available and shows these characteristic absorptions. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure of the triethylammonium cation.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of energetic materials like perchlorate salts. rsc.orgucr.edu Studies on ammonium perchlorate have shown that its thermal decomposition is a complex process that occurs in distinct stages at different temperatures. researchgate.netutah.edu

For this compound, a TGA/DSC analysis would provide information on its melting point, decomposition temperature, and the nature of the decomposition process (exothermic or endothermic). The presence of the organic cation would likely influence the decomposition pathway compared to inorganic perchlorates like ammonium perchlorate. The decomposition of a related molecular perovskite containing ammonium perchlorate and an organic component has been shown to be initiated by proton transfer. rsc.org

Applications in Research

Quaternary ammonium perchlorates, including this compound and its analogs, are primarily used in electrochemical research as supporting electrolytes. wikipedia.org Their high solubility in organic solvents and their wide electrochemical window make them suitable for studying a variety of redox processes. wikipedia.org For example, tetraethylammonium perchlorate has been used as a supporting electrolyte in studies of the electrode kinetics of europium ions in dimethylsulfoxide. researchgate.net

The non-coordinating nature of the perchlorate anion is advantageous in these applications as it minimizes ion-pairing effects and allows for the study of the intrinsic electrochemical behavior of the analyte. acs.org The choice of the quaternary ammonium cation can also influence the properties of the electrolyte, such as its solubility and conductivity.

Properties

CAS No. |

14999-75-8 |

|---|---|

Molecular Formula |

C6H16ClNO4 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

N,N-diethylethanamine;perchloric acid |

InChI |

InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |

InChI Key |

QAORMLJQCDFQBB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Ethanamine, N,n Diethyl , Perchlorate

Elucidation of Established Synthetic Pathways and Optimization Protocols

The most established and direct method for synthesizing Ethanamine, N,N-diethyl-, perchlorate (B79767) is through a straightforward acid-base neutralization reaction. This pathway involves the reaction of triethylamine (B128534) (N,N-diethylethanamine), a weak base, with the strong acid, perchloric acid.

The fundamental reaction is as follows: (C₂H₅)₃N + HClO₄ → [(C₂H₅)₃NH]⁺ClO₄⁻

This reaction is characterized by the protonation of the nitrogen atom in triethylamine by the perchloric acid, forming the triethylammonium (B8662869) cation and the perchlorate anion. A critical consideration in this synthesis is the highly exothermic nature of the reaction. The mixing of strong acids like perchloric acid with bases can be intense or even violent, generating significant heat. epa.gov Therefore, careful temperature control is a crucial optimization parameter.

Established protocols typically involve the slow, dropwise addition of one reactant to a cooled solution of the other. For instance, aqueous perchloric acid may be added to a solution of triethylamine, often in a solvent and maintained in an ice bath to dissipate the heat generated. at.ua The choice of solvent is another key aspect of optimization. While the reaction can be performed in an aqueous medium, the use of organic solvents can facilitate precipitation and purification of the final product. For related amine salts, such as methylammonium (B1206745) perchlorate, recrystallization from solvents like ethanol (B145695) is a common method to achieve high purity. dtic.mil

Nonaqueous titrations of weak bases like amines with perchloric acid often use glacial acetic acid as a solvent. metrohm.commetrohm.com In this medium, perchloric acid reacts with acetic acid to form a strong acidium ion (CH₃COOH₂⁺), which then protonates the amine. metrohm.commetrohm.com While effective for analytical purposes, for preparative synthesis, simpler solvent systems are often preferred to avoid complex purification steps.

Optimization protocols focus on:

Stoichiometry: Using a precise 1:1 molar ratio of triethylamine to perchloric acid to avoid excess reactants that would require removal.

Temperature Control: Maintaining low temperatures (e.g., 0-5 °C) during the reaction to manage the exothermicity and prevent potential side reactions or degradation.

Rate of Addition: Slow and controlled addition of one reagent to the other to ensure the reaction temperature remains stable.

Solvent Selection: Choosing a solvent in which the product has limited solubility at lower temperatures, facilitating its isolation by filtration.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | Amine (e.g., Triethylamine) + Perchloric Acid | Acid-base neutralization to form the salt. | epa.gov |

| Temperature | 0-10 °C (Ice Bath) | Control of strong exothermic reaction. | at.uawikipedia.org |

| Solvent | Water, Ethanol, Glacial Acetic Acid | Reaction medium and aid in purification. | dtic.milmetrohm.com |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol) | To achieve high purity of the final product. | dtic.milchemicalbook.com |

Development of Novel Approaches to High-Purity Synthesis

Achieving high purity is paramount for many applications of Ethanamine, N,N-diethyl-, perchlorate. Novel approaches to synthesis are centered on minimizing impurities from the outset and employing rigorous purification techniques.

A key strategy for obtaining a high-purity product is to use high-purity starting materials. A method analogous to that used for high-purity ammonium (B1175870) perchlorate could be adapted. google.com This involves the purification of the perchloric acid precursor before the neutralization step. For example, perchloric acid can be distilled under reduced pressure to remove non-volatile impurities. google.com The subsequent neutralization of this purified acid with high-purity triethylamine would yield a product with a significantly lower impurity profile.

Advanced purification techniques are also central to high-purity synthesis. While single-step recrystallization is common, repeated crystallization from different solvent systems can be employed to remove specific impurities. For the related compound tetraethylammonium (B1195904) perchlorate, repeated crystallization from water, aqueous methanol (B129727), acetonitrile (B52724), or acetone (B3395972) is used to achieve high purity. chemicalbook.com A similar multi-solvent recrystallization strategy could be developed for triethylammonium perchlorate to remove both organic and inorganic impurities.

| Technique | Description | Advantage | Reference |

|---|---|---|---|

| Precursor Purification | Distillation of perchloric acid under reduced pressure before reaction. | Removes non-volatile impurities from the acid, leading to a cleaner final product. | google.com |

| Repeated Recrystallization | Crystallizing the product multiple times from a suitable solvent. | Effectively removes soluble impurities. | chemicalbook.com |

| Multi-Solvent System | Using different solvents for successive recrystallization steps. | Can remove a wider range of impurities with varying solubilities. | chemicalbook.com |

Integration of Sustainable Chemistry Principles in Synthetic Design

The principles of sustainable or "green" chemistry can be integrated into the synthesis of this compound to reduce its environmental impact. The core neutralization reaction is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. However, other aspects of the process can be optimized for sustainability.

Solvent Choice: A primary focus is the selection of environmentally benign solvents. While solvents like glacial acetic acid are effective, they are also corrosive. metrohm.commetrohm.com Water is an ideal green solvent, and its use in the initial reaction, as described for similar salts, is a sustainable choice. dtic.mil Ethanol, used for recrystallization, is also considered a greener solvent than many other organic alternatives.

Energy Efficiency: The synthesis should be designed to minimize energy consumption. The acid-base neutralization is strongly exothermic, eliminating the need for heating. The challenge lies in managing this heat efficiently. Designing a process that can operate safely at or near room temperature, or with minimal cooling, would improve the energy footprint.

Waste Reduction: Sustainable design aims to minimize waste generation. This can be achieved by using precise stoichiometric amounts of reactants to avoid unreacted starting materials in the final mixture. Furthermore, developing purification methods, such as a single-step crystallization that yields a high-purity product, would reduce the amount of solvent waste generated from multiple purification cycles. A "one-pot" synthesis, where reactants are combined in a single reactor to form the final product without isolating intermediates, represents an efficient and waste-reducing approach. at.ua

Mechanistic Investigations of Salt Formation Reactions

The formation of this compound is a classic Brønsted-Lowry acid-base reaction. The mechanism involves the transfer of a proton (H⁺) from the perchloric acid molecule to the lone pair of electrons on the nitrogen atom of the triethylamine molecule.

Proton Source: Perchloric acid (HClO₄) is a strong acid that readily dissociates in a polar solvent to provide a proton (H⁺) and a perchlorate anion (ClO₄⁻).

Nucleophilic Attack: The nitrogen atom in triethylamine possesses a lone pair of electrons, making it a Lewis base and a nucleophile. This lone pair attacks the acidic proton from the perchloric acid.

Bond Formation: A new nitrogen-hydrogen (N-H) covalent bond is formed, resulting in the triethylammonium cation, [(C₂H₅)₃NH]⁺.

Ionic Association: The newly formed cation and the existing perchlorate anion are electrostatically attracted to each other, forming the ionic salt, this compound.

In a nonaqueous solvent like glacial acetic acid, the mechanism is slightly modified. The perchloric acid first protonates the solvent to form a stronger acidic species, the acidium ion (CH₃COOH₂⁺). This acidium ion then serves as the proton donor to the triethylamine base. metrohm.com

B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (where B is the amine) metrohm.com

Regardless of the solvent, the core of the mechanism remains the protonation of the amine by a strong acid. Mechanistic studies on the degradation of related trialkylammonium salts have been conducted, revealing pathways such as Sₙ2-centered degradation upon heating. researchgate.netnih.govchemrxiv.org However, the formation reaction is a rapid and straightforward proton transfer.

Exploration of Scalable Synthetic Methodologies for Research Applications

For this compound to be useful in research, its synthesis must be scalable to produce gram-to-kilogram quantities safely and efficiently. The direct neutralization reaction is well-suited for scalability, provided that key engineering and safety challenges are addressed.

The primary concern for scaling up this synthesis is managing the heat generated by the exothermic reaction. epa.govat.ua In a laboratory setting, this is managed with an ice bath. On a larger scale, a jacketed reactor with a circulating coolant would be necessary to maintain a stable internal temperature. The rate of addition of the acid must be carefully controlled and tied to the reactor's cooling capacity to prevent a thermal runaway.

The choice of solvent also impacts scalability. A solvent in which the product is sparingly soluble allows for easy isolation by filtration. If the product is highly soluble, the solvent must be removed, for example, by rotary evaporation, which can be energy-intensive at a large scale. Therefore, a process where the product precipitates upon formation or cooling is preferable.

Advanced Structural Characterization of Ethanamine, N,n Diethyl , Perchlorate

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of unit cell parameters, space group, and the positions of individual atoms, which in turn enables a detailed analysis of bonding, intermolecular interactions, and molecular conformation.

The foundational data from a single-crystal X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. For analogous compounds, a range of crystal systems is observed. For instance, the room temperature phase of trimethylammonium perchlorate (B79767) crystallizes in the monoclinic system with the space group P2₁/a. elsevierpure.com Tetraethylammonium (B1195904) perchlorate, on the other hand, has been reported to crystallize in the monoclinic space group Cc. nih.gov It is plausible that triethylammonium (B8662869) perchlorate would also crystallize in a low-symmetry system like monoclinic or orthorhombic.

The precise unit cell parameters are critical for calculating the crystal density and understanding the packing efficiency of the ions. Below is a hypothetical data table illustrating the type of information obtained for triethylammonium perchlorate, based on values for related structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.8 |

| c (Å) | ~12.1 |

| α (°) | 90 |

| β (°) | ~105.2 |

| γ (°) | 90 |

| Volume (ų) | ~1075 |

| Z | 4 |

Note: The values in this table are illustrative and based on analogous compounds, as direct experimental data for triethylammonium perchlorate is not available.

While less common, the possibility of halogen bonding involving the chlorine atom of the perchlorate anion cannot be entirely ruled out, though it is expected to be a much weaker interaction compared to hydrogen bonding in this system.

The triethylammonium cation has conformational flexibility due to the rotation around the C-C and N-C single bonds of the ethyl groups. A detailed crystallographic analysis would reveal the preferred conformation of the cation in the solid state. This conformation is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The torsion angles defining the orientation of the ethyl groups relative to the C-N bonds would be precisely determined. In similar structures, such as tetra-n-butylammonium salts, the alkyl chains often adopt specific conformations to maximize packing efficiency. mdpi.com

The perchlorate anion typically adopts a regular tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. The Cl-O bond lengths and O-Cl-O bond angles are expected to be consistent with those observed in other perchlorate salts, typically around 1.44 Å and 109.5°, respectively. materialsproject.org However, in some crystal structures, the perchlorate anion can exhibit disorder, where it occupies multiple orientations within the lattice. mdpi.com Single-crystal X-ray diffraction can model this disorder and provide insights into the local symmetry and interactions of the anion. The coordination environment of the perchlorate anion would be defined by its proximity to the hydrogen bond-donating N-H groups of the surrounding triethylammonium cations.

Powder X-ray Diffraction Studies for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline phases, or polymorphs, of a compound. Polymorphs are different crystal structures of the same chemical substance, and they can exhibit distinct physical properties.

A study of the closely related trimethylammonium perchlorate revealed the existence of at least three solid phases at different temperatures, indicating a rich polymorphic behavior. elsevierpure.com It is highly probable that triethylammonium perchlorate also exhibits polymorphism and undergoes phase transitions upon changes in temperature. PXRD patterns recorded at various temperatures would show changes in peak positions and intensities, signaling a change in the crystal structure. Each polymorph would have a unique PXRD pattern, serving as a fingerprint for that specific phase.

| Phase | Temperature Range | Crystal System (Hypothetical) |

|---|---|---|

| Phase I | High Temperature | Cubic (Plastic Phase) |

| Phase II | Intermediate Temperature | Tetragonal |

| Phase III | Room Temperature | Monoclinic |

Note: This table is based on the observed phase transitions of trimethylammonium perchlorate and represents a hypothetical scenario for triethylammonium perchlorate.

Application of Neutron Diffraction Techniques for Accurate Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to hydrogen atoms due to their low electron density. Neutron diffraction, on the other hand, scatters from the atomic nucleus and is therefore highly effective at locating hydrogen atoms with high precision.

In the context of triethylammonium perchlorate, neutron diffraction would be invaluable for accurately determining the position of the hydrogen atom on the triethylammonium cation. This would provide a more precise geometry of the N-H···O hydrogen bonds, including accurate bond lengths and angles, which are fundamental to understanding the interactions that govern the crystal structure. Studies on other ammonium (B1175870) salts, such as ammonium perchlorate, have successfully employed neutron diffraction to elucidate the positions of hydrogen atoms and understand the nature of hydrogen bonding. materialsproject.org

Advanced Spectroscopic Probing of Ethanamine, N,n Diethyl , Perchlorate

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and intermolecular interactions within Ethanamine, N,N-diethyl-, perchlorate (B79767).

Systematic Band Assignments and Comprehensive Vibrational Modes Analysis

The vibrational spectrum of triethylammonium (B8662869) perchlorate is a composite of the vibrational modes of the triethylammonium cation and the perchlorate anion. The assignment of these bands to specific molecular motions provides a fundamental understanding of the compound's structure.

Triethylammonium Cation Vibrations: The vibrational modes of the triethylammonium cation are complex due to the presence of multiple CH₂, CH₃, C-N, and N-H bonds. The most characteristic vibration is the N⁺-H stretching mode, which is sensitive to its environment. Studies on triethylammonium salts have shown that the complex structure of the ν(N⁺-H) band is often influenced by Fermi resonance interactions with overtone or combination bands, such as 2δ(N⁺-H) and δ(N⁺-H) + ν(C-N). researchgate.net

Perchlorate Anion Vibrations: The perchlorate anion (ClO₄⁻), possessing Td symmetry in its free state, exhibits four fundamental vibrational modes. However, in the crystalline state, interactions with the cation can lead to a lowering of this symmetry, resulting in the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR spectrum.

A comprehensive assignment of the principal vibrational modes is presented in the following table, compiled from general knowledge of alkylammonium and perchlorate vibrations.

| Wavenumber (cm⁻¹) | Assignment | Cation/Anion |

| ~3100 - 3200 | ν(N⁺-H) stretching | Cation |

| ~2800 - 3000 | ν(C-H) stretching (asymmetric and symmetric) | Cation |

| ~1470 - 1480 | δ(CH₃) asymmetric deformation | Cation |

| ~1440 - 1460 | δ(CH₂) scissoring | Cation |

| ~1380 - 1390 | δ(CH₃) symmetric deformation | Cation |

| ~1080 - 1120 | ν(C-N) stretching | Cation |

| ~1080 - 1120 | ν₃(F₂) antisymmetric stretching | Anion |

| ~930 - 940 | ν₁(A₁) symmetric stretching | Anion |

| ~620 - 630 | ν₄(F₂) deformation | Anion |

| ~460 | ν₂(E) deformation | Anion |

Note: The exact positions of these bands can vary depending on the physical state (solid or solution) and the specific intermolecular interactions present.

Investigation of Intermolecular Forces through Spectroscopic Shifts

The vibrational frequencies of Ethanamine, N,N-diethyl-, perchlorate are significantly influenced by intermolecular forces, most notably hydrogen bonding. The N⁺-H group of the triethylammonium cation acts as a hydrogen bond donor, interacting with the oxygen atoms of the perchlorate anion.

This hydrogen bonding interaction leads to a characteristic red-shift (a shift to lower wavenumbers) of the N⁺-H stretching frequency. The magnitude of this shift is indicative of the strength of the hydrogen bond. Infrared spectroscopic studies on triethylammonium salts in various solvents have demonstrated the sensitivity of the ν(N⁺-H) band to the surrounding environment. rsc.org The interaction with basic solvents can lead to the formation of ion-molecular complexes, which can be monitored through changes in the IR spectrum. rsc.org

Furthermore, the vibrational modes of the perchlorate anion can also be affected by these interactions. A lowering of the Td symmetry of the anion due to strong hydrogen bonding can result in the splitting of the degenerate ν₃ and ν₄ modes, providing further evidence of the intermolecular forces at play.

Temperature-Dependent Vibrational Spectroscopy for Phase Characterization

Temperature-dependent vibrational spectroscopy is a valuable technique for identifying and characterizing phase transitions in solid materials. While specific studies on this compound are not extensively documented in the reviewed literature, research on related alkylammonium perchlorates provides a strong basis for what can be expected.

For instance, studies on ammonium (B1175870) perchlorate have revealed several phase transitions at various pressures and temperatures, which are associated with changes in hydrogen bonding strength and the reorientational freedom of the NH₄⁺ ions. researchgate.net These transitions are manifested in the Raman spectra through anomalous temperature dependence of the frequency, linewidth, and intensity of the vibrational modes of both the cation and the anion. researchgate.net

It is plausible that this compound would exhibit similar behavior. As the temperature is varied, changes in the crystal packing and the dynamics of the triethylammonium cations and perchlorate anions would lead to shifts in vibrational frequencies and changes in bandwidths. Abrupt changes in these spectral parameters would signify the occurrence of a phase transition. Monitoring the splitting of the perchlorate anion modes, in particular, can be a sensitive probe of changes in the crystal lattice symmetry across a phase transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of this compound at the atomic level. Both solution-state and solid-state NMR techniques offer complementary insights.

Solution-State NMR for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N)

In solution, the rapid tumbling of molecules averages out anisotropic interactions, leading to high-resolution NMR spectra that are rich in structural information.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the triethylammonium cation are expected to show characteristic signals for the ethyl groups. In the ¹H NMR spectrum, the methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, which in turn would appear as a quartet. The N-H proton would likely be a broad singlet, though its appearance can be influenced by exchange processes and coupling to ¹⁴N.

The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups. The chemical shifts of these nuclei provide information about their local electronic environment.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~1.2 - 1.4 | Triplet |

| ¹H (CH₂) | ~3.0 - 3.2 | Quartet |

| ¹H (N-H) | Variable | Broad Singlet |

| ¹³C (CH₃) | ~8 - 10 | |

| ¹³C (CH₂) | ~45 - 47 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration.

¹⁴N NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ¹⁴N is a quadrupolar nucleus, which often leads to broad signals. spectrabase.com However, in symmetric environments, the signals can be sharp enough to be observed. For the triethylammonium cation, the ¹⁴N signal would provide direct information about the electronic environment around the nitrogen atom. Recent studies have successfully observed the ¹⁴N–¹H spin–spin coupling in protonated aliphatic amines with weakly coordinating anions, with a reported ¹J(¹⁴N-¹H) coupling constant in the range of 50.6–53.5 Hz for the [Et₃NH]⁺ cation. umanitoba.ca This observation provides valuable information about the N-H bond.

Solid-State NMR for Characterization of Polymorphic Forms and Molecular Dynamics

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it ideal for investigating polymorphism and molecular motion in this compound.

Characterization of Polymorphic Forms: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the carbon atoms. nih.gov Consequently, different polymorphs of triethylammonium perchlorate would likely exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. By comparing the ssNMR spectra of different batches or samples prepared under different conditions, the presence of different polymorphic forms can be identified.

Mass Spectrometry Techniques for Ionization and Fragmentation Studies

Mass spectrometry of this compound, an ionic compound, typically involves soft ionization techniques such as Electrospray Ionization (ESI) to analyze the intact cationic and anionic species. The compound consists of the triethylammonium cation, [N(CH₂CH₃)₃H]⁺, and the perchlorate anion, [ClO₄]⁻.

Under positive ion mode ESI-MS, the primary ion observed would be the triethylammonium cation. The fragmentation of this cation is initiated by the loss of a neutral molecule. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For the triethylammonium cation, a prominent fragmentation pathway involves the loss of an ethene molecule (C₂H₄), leading to the formation of a diethylammonium (B1227033) ion. Further fragmentation can occur through the sequential loss of ethene or other small neutral molecules.

Under negative ion mode ESI-MS, the perchlorate anion, [ClO₄]⁻, would be detected. Due to its stability, the perchlorate anion itself does not typically undergo extensive fragmentation under standard ESI conditions. rsc.orgresearchgate.net However, tandem mass spectrometry (MS/MS) techniques can be employed to induce fragmentation for confirmation purposes.

Electron Ionization (EI) is a harder ionization technique generally used for volatile neutral compounds and would not be the primary choice for an ionic salt like triethylamine (B128534) perchlorate. However, if the neutral triethylamine molecule is introduced, its mass spectrum is well-documented. nist.gov The molecular ion peak for triethylamine (C₆H₁₅N) is observed at an m/z corresponding to its molecular weight (101.19 g/mol ). nist.govwikipedia.org The fragmentation is dominated by alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a very stable immonium ion at m/z 86, which is often the base peak. miamioh.edu Another significant fragment appears at m/z 58, resulting from the loss of a propyl radical.

Table 1: Predicted Mass Spectrometry Data for this compound and its Components This table is based on typical fragmentation patterns for similar compounds.

| Ionization Mode | Analyte | Predicted m/z | Identity/Proposed Fragmentation |

|---|---|---|---|

| ESI (+) | Triethylammonium Cation | 102.1 | [M+H]⁺ of Triethylamine |

| ESI (+) MS/MS | Triethylammonium Cation | 74.1 | Loss of Ethene (C₂H₄) |

| ESI (-) | Perchlorate Anion | 99.0 | [ClO₄]⁻ |

| EI | Triethylamine (neutral) | 101.2 | Molecular Ion [M]⁺• |

| EI | Triethylamine (neutral) | 86.1 | [M-CH₃]⁺ (α-cleavage) |

Electronic Absorption and Emission Spectroscopy for Charge Transfer and Electronic Structure

Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic structure and charge-transfer (CT) properties of this compound. The spectroscopic characteristics are primarily influenced by the triethylamine cation and its interaction with the perchlorate anion or surrounding solvent molecules.

Triethylamine itself does not exhibit strong absorption in the visible region but shows absorption in the ultraviolet range. nih.gov The absorption is typically attributed to n → σ* transitions involving the non-bonding electrons on the nitrogen atom. nist.gov However, in the presence of suitable electron acceptors, triethylamine can form charge-transfer complexes. rsc.org These CT complexes display new, broad absorption bands at longer wavelengths (lower energy) than the absorptions of the individual components. The energy of this CT band is related to the ionization potential of the electron donor (triethylamine) and the electron affinity of the acceptor. Photoactivation of these CT complexes can lead to the generation of radical ions. rsc.orgnih.gov

The perchlorate anion is generally considered to be a "non-coordinating" anion with a closed-shell electronic structure, and it does not typically contribute to absorption in the UV-Vis region. icmp.lviv.ua However, the ionic environment created by the perchlorate salt in solution can influence the electronic transitions of other molecules, a phenomenon known as the solvatochromatic effect. nih.gov The presence of perchlorate ions can stabilize charge-separated excited states, leading to shifts in the absorption maxima of nearby chromophores. nih.gov While there is no direct charge transfer between the triethylammonium cation and the perchlorate anion in the ground state, the electrostatic environment can subtly perturb the electronic energy levels.

Emission spectroscopy (fluorescence) is not a prominent feature of simple aliphatic amines like triethylamine, which tend to have very low fluorescence quantum yields. Any observed emission would likely arise from impurities or from the formation of emissive charge-transfer complexes with other species in the system.

Table 2: Representative Electronic Absorption Data This table presents typical absorption regions for the components and related charge-transfer complexes.

| Species | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Triethylamine | Heptane | 196 | n → σ* | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present within the top few nanometers of a material's surface. For a solid sample of this compound, XPS would be used to confirm the presence of all expected elements: carbon (C), nitrogen (N), chlorine (Cl), and oxygen (O).

The high-resolution spectra of the core levels for each element yield chemical state information.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. In the triethylammonium cation, the nitrogen atom is quaternized and carries a positive charge. This results in a higher binding energy for the N 1s photoelectron compared to a neutral tertiary amine. The binding energy for protonated or quaternized amines is typically found above 401 eV, whereas neutral amines appear closer to 400 eV. uic.edu

Chlorine (Cl 2p): The perchlorate anion ([ClO₄]⁻) contains chlorine in its highest formal oxidation state (+7). The Cl 2p spectrum for perchlorate will show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) at a high binding energy, typically around 207-209 eV for the Cl 2p₃/₂ peak. This is significantly higher than the binding energy for chloride (Cl⁻), which is found around 197-199 eV. nus.edu.sg

Oxygen (O 1s): The O 1s spectrum would show a single major component corresponding to the four equivalent oxygen atoms in the perchlorate anion. The binding energy for oxygen in perchlorate is typically observed around 532-533 eV.

Carbon (C 1s): The C 1s spectrum would show components corresponding to the different carbon environments in the ethyl groups. Carbons directly bonded to the positively charged nitrogen (C-N⁺) would appear at a slightly higher binding energy than the terminal methyl carbons (C-C).

By analyzing the binding energies and the relative atomic concentrations calculated from the peak areas, XPS can provide a comprehensive picture of the surface chemistry of this compound. rsc.org

Table 3: Expected XPS Binding Energies for this compound Binding energies are approximate and can vary based on instrument calibration and sample charging.

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Nitrogen | N 1s | ~401.5 - 402.5 | Quaternary Ammonium (R₃N⁺-H) |

| Chlorine | Cl 2p₃/₂ | ~207.0 - 209.0 | Perchlorate (Cl⁺⁷) |

| Oxygen | O 1s | ~532.0 - 533.0 | Perchlorate (O⁻²) |

| Carbon | C 1s | ~286.0 - 287.0 | C-N⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Triethylammonium |

| Perchlorate |

| Ethene |

| Diethylammonium |

Theoretical and Computational Studies of Ethanamine, N,n Diethyl , Perchlorate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule or ion pair at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, energy, and electronic structure.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For triethylammonium (B8662869) perchlorate (B79767), this involves optimizing the structures of the individual ions and the ion pair.

The perchlorate anion (ClO₄⁻) possesses a highly symmetric tetrahedral geometry with the chlorine atom at the center. Its structure is well-characterized both experimentally and computationally.

When the two ions form an ion pair , the primary interaction is the strong hydrogen bond between the acidic proton on the [Et3NH]⁺ cation and one of the oxygen atoms of the ClO₄⁻ anion (N-H···O). DFT calculations on analogous protic ionic liquids reveal that this hydrogen bond is a defining feature of the ion-pair structure, significantly influencing the orientation of the cation relative to the anion. nih.gov The electronic structure is characterized by a significant charge localization on the respective ions, confirming the ionic nature of the compound, with natural bond orbital (NBO) analysis revealing the charge transfer interactions inherent in the hydrogen bond.

Table 1: Representative Calculated Geometrical Parameters for the Triethylammonium Cation

Data based on DFT calculations of analogous triethylammonium systems.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Lengths | ||

| N-H | N-H | ~1.03 Å |

| N-C | N-CH₂ | ~1.50 Å |

| C-C | CH₂-CH₃ | ~1.54 Å |

| C-H | C-H | ~1.09 Å |

| Bond Angles | ||

| H-N-C | H-N-CH₂ | ~108-110° |

| C-N-C | CH₂-N-CH₂ | ~110-112° |

| N-C-C | N-CH₂-CH₃ | ~114-116° |

Once an optimized geometry is obtained, quantum chemical methods can predict various spectroscopic properties.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is a standard output of DFT studies and is crucial for characterizing stationary points on the potential energy surface (a true minimum has no imaginary frequencies). readthedocs.ionih.gov These calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra. For triethylammonium perchlorate, key vibrational modes include:

N-H Stretch: A strong band characteristic of the hydrogen bond with the perchlorate anion. Its frequency is sensitive to the strength of this interaction.

C-H Stretches: Occurring at higher frequencies, corresponding to the symmetric and asymmetric stretching of the methyl and methylene (B1212753) groups.

CH₂ and CH₃ Bending/Scissoring/Rocking Modes: A complex series of bands in the fingerprint region.

Perchlorate Anion Modes: Strong vibrations associated with the Cl-O bonds of the tetrahedral anion.

Computational studies on triethylammonium salts consistently predict these characteristic frequencies, which align well with experimental data after applying appropriate scaling factors to account for anharmonicity and method limitations. nih.govdtic.mil

NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. idc-online.comnih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. aps.org From these tensors, chemical shifts relative to a reference compound (like tetramethylsilane, TMS) can be derived. For the triethylammonium cation, calculations would predict distinct signals for the methyl (-CH₃) and methylene (-CH₂) protons and carbons, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atom.

Table 2: Key Calculated Vibrational Modes and Expected Frequencies for the [Et3NH]⁺···[ClO₄]⁻ Ion Pair

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| N-H Stretch (H-bonded) | 3000 - 3200 | Stretching of the N-H bond, weakened by H-bonding to the ClO₄⁻ anion. |

| C-H Asymmetric/Symmetric Stretches | 2900 - 3000 | Stretching vibrations of the methyl and methylene C-H bonds. |

| CH₂ Scissoring / CH₃ Deformation | 1440 - 1480 | Bending and deformation modes of the ethyl groups. |

| Cl-O Asymmetric Stretch (ClO₄⁻) | ~1100 | A very strong and broad band characteristic of the perchlorate anion. |

| N-C Stretch | 1000 - 1150 | Stretching of the bonds between nitrogen and the ethyl carbons. |

| Cl-O Symmetric Stretch (ClO₄⁻) | ~930 | A sharp, symmetric stretching mode of the perchlorate anion. |

The triethylammonium cation is flexible, primarily due to the rotation of the three ethyl groups around their respective N-C bonds. A conformational analysis involves mapping the potential energy surface as these rotations occur. By performing a series of constrained geometry optimizations—where a specific dihedral angle is fixed while all other parameters are relaxed—an energetic profile for rotation can be calculated. nih.gov

These studies typically show that staggered conformations, where the hydrogen atoms of the ethyl groups are maximally separated, are the energetic minima. researchgate.net The energy barriers to rotation are relatively low, indicating that at room temperature, the cation is highly dynamic and can easily interconvert between different conformations. Understanding this conformational landscape is crucial for interpreting experimental spectra and for parameterizing force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While quantum chemistry examines static, minimum-energy structures, molecular dynamics (MD) simulations are used to model the time-evolution of a system, providing insight into dynamic processes and bulk properties. mdpi.comacs.org

In solution, the interaction between the triethylammonium cation and the perchlorate anion is mediated by the solvent molecules. MD simulations are the ideal tool to investigate these phenomena. nih.gov In these simulations, a large number of ions and solvent molecules are placed in a simulation box, and their trajectories are calculated over time by solving Newton's equations of motion.

A key aspect of interest is the nature of ion pairing . Simulations can distinguish between:

Contact Ion Pairs (CIP): The cation and anion are in direct contact, stabilized by the N-H···O hydrogen bond.

Solvent-Separated Ion Pairs (SIP): One or more solvent molecules are positioned between the cation and anion.

The equilibrium between CIPs and SIPs is highly dependent on the solvent. researchgate.net

In nonpolar solvents, CIPs are expected to dominate due to the inability of the solvent to screen the strong electrostatic attraction between the ions.

In polar aprotic solvents (like acetonitrile), the solvent can partially screen the charges, leading to a dynamic equilibrium between CIPs and SIPs.

In polar protic solvents (like water or methanol), the solvent molecules compete effectively for hydrogen bonding with both the cation and the anion, strongly favoring the formation of SIPs.

MD simulations provide quantitative data on these arrangements through the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. researchgate.netdoaj.org

In the solid state, Ethanamine, N,N-diethyl-, perchlorate exists as a crystalline lattice. MD simulations of the solid state can provide invaluable insights into the dynamic behavior of the ions within the crystal and the mechanisms of phase transitions. nih.govfigshare.com

Crystal Lattice Dynamics: At any temperature above absolute zero, the ions in the crystal lattice are not static but vibrate around their equilibrium positions. MD simulations can model these lattice vibrations (phonons) and other dynamic processes, such as the rotational motion of the ions. Studies on related ammonium (B1175870) perchlorate (AP) crystals show that even in the solid state, the ammonium ions can undergo significant thermal rotation. acs.org Similarly, for triethylammonium perchlorate, simulations would likely show librational (rocking) motions of the bulky triethylammonium cations and the perchlorate anions at low temperatures, with the onset of larger-scale rotational motion at higher temperatures.

Phase Transition Mechanisms: Many alkylammonium salts, including perchlorates, exhibit solid-solid phase transitions upon heating. nih.gov These transitions are often associated with changes in the dynamic behavior of the ions. For example, a transition from a low-temperature ordered phase to a high-temperature "plastic crystal" phase can occur. nih.gov In a plastic phase, the ions maintain their long-range positional order on the crystal lattice but gain significant rotational freedom. MD simulations can elucidate the atomistic mechanism of such a transition by showing how the correlated motions of ions lead to a change in crystal symmetry. Ab initio MD simulations have been used to study the charge-transport mechanism and proton transfer in solid ammonium perchlorate. iupac.org Similar methods could be applied to understand the dynamic processes leading to phase transitions in its triethylammonium analogue.

Development and Parameterization of Advanced Force Fields for Molecular Modeling

The accuracy of molecular dynamics (MD) simulations, which are crucial for understanding the behavior of chemical systems at an atomic level, is heavily dependent on the quality of the underlying empirical force field. A force field is a set of parameters that describe the potential energy of a system of particles. For a compound like this compound, a robust force field would be essential for simulating its behavior in various environments.

The development of such a force field is a meticulous process that involves several key steps. It typically begins with the selection of a functional form for the potential energy, which includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The parameterization process then aims to find the optimal values for the constants in these energy terms.

For this compound, this process would involve treating the triethylammonium cation and the perchlorate anion as distinct entities, with specific parameters for each and for their interactions. The parameterization would likely draw upon a combination of quantum mechanical (QM) calculations and experimental data.

Key Methodologies in Force Field Development:

Quantum Mechanical Calculations: High-level QM calculations, such as density functional theory (DFT), are used to obtain reference data for the molecule's properties. This includes equilibrium geometries, vibrational frequencies, and the potential energy surface associated with conformational changes. For instance, dihedral angle parameters are often adjusted to reproduce the energy profiles calculated by QM methods.

Fitting to Experimental Data: To ensure the force field can accurately reproduce real-world behavior, parameters are often refined by fitting simulation results to experimental data. For this compound, this could include properties like crystal structure, density, and thermodynamic data such as the heat of vaporization.

Use of Advanced Techniques: Modern force field development increasingly incorporates advanced techniques. For example, polarizable force fields can provide a more accurate description of electrostatic interactions by allowing atomic charges to fluctuate in response to the local electric field. Machine learning methods are also emerging as powerful tools for developing highly accurate and transferable force fields.

A hypothetical data table representing the kind of parameters that would be developed for the triethylammonium cation is presented below. Please note that these are representative values and not from a specific, published force field for this exact molecule.

| Interaction Type | Atoms Involved | Parameter | Representative Value |

| Bond Stretching | N-C | k_b (kcal/mol/Ų) | 320 |

| r_eq (Å) | 1.47 | ||

| Angle Bending | C-N-C | k_θ (kcal/mol/rad²) | 50 |

| θ_eq (degrees) | 109.5 | ||

| Dihedral Torsion | C-N-C-H | V_n (kcal/mol) | 0.15 |

| n (periodicity) | 3 | ||

| γ (phase offset) | 0 | ||

| Non-bonded (Lennard-Jones) | N | ε (kcal/mol) | 0.17 |

| σ (Å) | 3.25 |

Prediction of Reactivity and Frontier Orbital Analysis for Chemical Transformations

Frontier molecular orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, an ionic compound, the analysis would typically be performed on the individual ions: the triethylammonium cation ((C₂H₅)₃NH⁺) and the perchlorate anion (ClO₄⁻).

Key aspects of the analysis include:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally suggests higher reactivity.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites of chemical attack. For the triethylammonium cation, the HOMO would likely be localized on the nitrogen atom, while for the perchlorate anion, the LUMO may be distributed among the chlorine and oxygen atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

A frontier orbital analysis would provide insights into the potential chemical transformations of this compound. For example, the triethylammonium cation, with its relatively low-lying LUMO, could act as an electrophile in certain reactions. Conversely, the perchlorate anion, a well-known oxidizing agent, would have a low-lying LUMO, indicating its propensity to accept electrons.

Below is a hypothetical table of calculated frontier orbital energies and reactivity descriptors for the constituent ions of this compound. These values are illustrative and would be obtained from quantum chemical calculations.

| Ion | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Triethylammonium ((C₂H₅)₃NH⁺) | -9.8 | -1.2 | 8.6 | 5.5 | 4.3 |

| Perchlorate (ClO₄⁻) | -7.5 | 1.5 | 9.0 | 3.0 | 4.5 |

This analysis suggests that the triethylammonium cation is a better electron acceptor (higher electronegativity) than the perchlorate anion is an electron donor. The relatively large energy gaps for both ions suggest a degree of kinetic stability.

Mechanistic Investigations of Chemical Transformations Involving Ethanamine, N,n Diethyl , Perchlorate

Role as an Ionic Liquid Component or Co-solvent in Organic Reaction Environments

Protic ionic liquids (PILs) like triethylammonium (B8662869) perchlorate (B79767) are produced by the proton transfer between a Brønsted acid and a Brønsted base. acs.org These materials are investigated as greener solvent alternatives to conventional organic solvents due to properties such as negligible vapor pressure and low flammability. mdpi.com The utility of ionic liquids in electrochemical applications is a significant area of research, though their viscosity can present challenges. mdpi.com In many cases, the addition of a co-solvent is necessary to achieve optimal reaction conditions and yields. mdpi.com

The degree of proton transfer from the acid to the amine determines whether a true ionic liquid or a hydrogen-bonded molecular complex is formed. acs.org For triethylamine-based salts, the nature of the acid is crucial. Studies on the interaction of triethylamine (B128534) with various acids have shown that while some form hydrogen-bonded complexes, others result in salt formation characteristic of ionic liquids. acs.org The triethylammonium cation, a key component of the title compound, is often used to improve the solubility of biomolecules like nucleotides in organic solvents for reactions requiring anhydrous conditions. nih.gov

Ionic liquids can serve as recyclable solvents in electrosynthesis, such as the Shono oxidation of carbamates. However, high viscosity can be a major issue, often requiring the use of a co-solvent like methanol (B129727) to ensure the reaction proceeds efficiently. mdpi.com The recovery and recycling of the ionic liquid is a key advantage of these systems. mdpi.com

Table 1: Effect of Methanol Co-solvent on the Shono Oxidation in a Representative Ionic Liquid System This table illustrates the general principle of using co-solvents to overcome viscosity issues in ionic liquid media, as specific data for triethylammonium perchlorate was not available.

| Volume % Methanol | Yield of Product 2 | Ionic Liquid Appearance |

|---|---|---|

| 10% | 45% | Darkened |

| 20% | 75% | Yellow |

| 33% | 89% | Pale Yellow |

Data adapted from studies on tributyldecylammonium tosylate. mdpi.com

Anion Exchange Reactions and Perchlorate Reactivity Studies

The perchlorate anion (ClO₄⁻) is known for its high solubility, stability, and mobility in aqueous environments. nih.govresearchgate.net It is generally considered a poor complexing agent and is often used as a non-complexing counter-ion in chemical studies. epa.gov However, its reactivity, particularly in redox reactions and thermal decomposition, is of significant interest.

Selective ion exchange is a common technology for removing perchlorate from water, but the high affinity of ClO₄⁻ for anion-exchange resins makes regeneration difficult. acs.orgnih.gov Research has focused on developing novel regeneration techniques. One such method involves using tetrachloroferrate (FeCl₄⁻) anions to effectively displace the sorbed perchlorate from the resin, allowing for the recovery of ion-exchange sites. acs.orgnih.gov This process highlights the principles of competitive anion exchange involving the perchlorate ion.

The reactivity of the perchlorate anion is prominent in thermal decomposition and redox processes. Studies on diamminesilver(I) perchlorate have shown that its thermal decomposition involves a solid-phase redox reaction between the perchlorate anion and the ammonia (B1221849) ligand, leading to the formation of lower valence chlorine oxyacids like chlorite (B76162) and chlorate (B79027). mdpi.com This indicates that the perchlorate anion, while stable, can act as a strong oxidizing agent under certain conditions, reacting with reducing agents like ammonia. mdpi.com The formation of perchlorate itself can occur via the electrochemical oxidation of chloride ions, a process that involves reactive chlorine species and hydroxyl radicals as intermediates. researchgate.net

Table 2: Key Species in Perchlorate Formation and Reactivity

| Species | Role/Characteristic | Reference |

|---|---|---|

| Perchlorate (ClO₄⁻) | Highly stable, poor complexing anion, strong oxidizer in redox reactions. | epa.govmdpi.com |

| Tetrachloroferrate (FeCl₄⁻) | Used to displace ClO₄⁻ from anion-exchange resins. | acs.orgnih.gov |

| Chlorate (ClO₃⁻) | Intermediate in the formation and decomposition of perchlorate. | mdpi.comresearchgate.net |

Fundamental Studies on Acid-Base Chemistry and Proton Transfer Dynamics

Ethanamine, N,N-diethyl-, perchlorate is the salt of a weak base, triethylamine (Et₃N), and a strong acid, perchloric acid (HClO₄). In solution, it dissociates into the triethylammonium cation ([Et₃NH]⁺) and the perchlorate anion (ClO₄⁻). The triethylammonium cation is the conjugate acid of triethylamine and is somewhat acidic. quora.comechemi.com The perchlorate anion is the conjugate base of a strong acid and therefore has negligible basic properties. quora.comechemi.com Consequently, aqueous solutions of such salts are expected to be acidic. For comparison, a 5% solution of the similar compound methylammonium (B1206745) perchlorate has a pH of about 5.8. quora.comechemi.com

The dynamics of proton transfer are a key feature of protic ionic liquids. Studies on triethylammonium-based PILs have provided detailed insights into these processes. Molecular dynamics simulations of triethylammonium acetate (B1210297) have revealed proton transfer events occurring between the acetic acid and triethylamine molecules. nih.gov Similarly, investigations into triethylammonium triflate using quasielastic neutron scattering (QENS) have explored the transport properties and proton dynamics. acs.org These studies show that the N-H proton is not tightly bound to the cation core and possesses additional degrees of freedom, participating in localized motions that could be related to hydrogen bond dynamics or proton transfer to the anion. acs.org The interaction in PILs is characterized by strong directionality due to hydrogen bonds, with the most stable configuration being when the anion is in contact with the N-H bond of the cation. acs.org

Table 3: Comparison of Acid-Base Properties

| Component | Type | Conjugate Partner | Strength |

|---|---|---|---|

| Triethylamine (Et₃N) | Weak Base | Triethylammonium ([Et₃NH]⁺) | Conjugate Acid |

| Perchloric Acid (HClO₄) | Strong Acid | Perchlorate (ClO₄⁻) | Negligible Conjugate Base |

Based on fundamental acid-base principles. quora.comechemi.com

Elucidation of Catalytic Reaction Pathways and Associated Transition States

While triethylammonium perchlorate itself is not typically described as a catalyst, its components—the triethylammonium cation and the underlying amine, triethylamine—are highly relevant in catalysis. Triethylamine is widely used as a base catalyst in organic synthesis, for reactions such as the preparation of esters and amides from acyl chlorides, dehydrohalogenation reactions, and Swern oxidations. wikipedia.org In these reactions, triethylamine acts as an acid scavenger, forming the triethylammonium salt. wikipedia.org

The study of amine-catalyzed reactions provides insight into potential pathways involving the triethylammonium cation. For example, theoretical studies on amine-catalyzed aldol (B89426) reactions have explored the mechanisms and transition states involving enamine intermediates. nih.gov These studies, using density functional theory, show that primary enamine-mediated reactions proceed through half-chair transition states stabilized by hydrogen bonding, which facilitates proton transfer and leads to low activation energies. nih.gov Although these studies focus on primary and secondary amines, the principles of proton transfer and transition state stabilization are fundamental to understanding the role of the triethylammonium cation in reaction environments where it can act as a proton donor.

Catalytic pathways have also been extensively studied for the decomposition of perchlorate salts, particularly ammonium (B1175870) perchlorate (AP). Various metal oxides, including perovskites like LaCoO₃, have been shown to significantly lower the decomposition temperature of AP by altering the reaction mechanism. researchgate.net These catalysts facilitate the breakdown of perchloric acid and ammonia, the initial decomposition products. ttu.edu While the cation in these studies is ammonium, the research into the catalytic decomposition of the perchlorate anion provides a framework for understanding how additives might influence the reactivity of triethylammonium perchlorate.

Kinetic Studies of Chemical Reactions Mediated by the Compound

Kinetic studies involving triethylammonium perchlorate often focus on the thermal decomposition of the perchlorate anion, a process critical to its applications in energetic materials. The kinetics of ammonium perchlorate (AP) decomposition have been extensively investigated and provide a valuable model. The thermal degradation of AP is a complex, multi-stage process that can be significantly influenced by catalysts. ttu.edubu.edu.eg The addition of various catalysts, such as spinel nanoparticles, can shift the decomposition to lower temperatures and decrease the activation energy. bu.edu.eg

Kinetic models have been developed to describe the formation of chlorate and perchlorate during the electrolysis of chloride solutions. nih.gov These models help to identify the key formation pathways and the influence of factors like pH and the presence of reactive oxygen species. nih.gov The rate-determining step in the electrochemical formation of perchlorate is often the oxidation of chlorate. researchgate.net

Table 4: Kinetic Parameters for Thermal Decomposition of Ammonium Perchlorate (AP) with Catalysts This table provides representative data from studies on ammonium perchlorate to illustrate the impact of catalysts on decomposition kinetics, as specific data for triethylammonium perchlorate was not available.

| System | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Heat Release (J/g) |

|---|---|---|---|

| Pure AP | ~420 | Varies with conversion | ~768 - 836 |

| AP + LaCoO₃ | ~301 | Lowered | ~1428 |

| AP + Mn@Co₃O₄ | Lowered | Lowered | ~1560 |

Data compiled from multiple sources on AP decomposition. researchgate.netbu.edu.egresearchgate.net

Coordination Chemistry and Metal Ion Interactions of Ethanamine, N,n Diethyl , Perchlorate

Investigation of Ligand Properties of the N,N-diethylammonium Cation

The N,N-diethylammonium (or triethylammonium) cation is the conjugate acid of the tertiary amine, triethylamine (B128534). nih.govwikipedia.org Due to its positive charge and the presence of a proton on the nitrogen atom, it does not function as a typical ligand by donating an electron pair to a metal cation. Instead, its primary role in coordination chemistry is that of a charge-balancing counter-ion.

However, its influence extends beyond simple charge neutrality. The size, shape, and hydrogen-bonding capability of the triethylammonium (B8662869) cation can significantly impact the crystal lattice of a coordination compound. Key roles include:

Hydrogen Bonding: The N-H group of the cation is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms present in the metal complex, such as oxygen or nitrogen atoms from other ligands, or with the oxygen atoms of the perchlorate (B79767) anion itself. These interactions contribute to the stability and dimensionality of the crystal structure.

Crystal Packing: The presence of these bulky organic cations influences the packing of molecules in the solid state, affecting properties like solubility and crystal morphology.

In essence, while not a direct ligand to the metal center, the N,N-diethylammonium cation is an important secondary component in the formation of crystalline coordination compounds, influencing their supramolecular architecture through steric effects and hydrogen bonding.

Exploration of Perchlorate Anion Coordination to Metal Centers

The perchlorate anion (ClO₄⁻) is renowned as a weakly coordinating anion, a property derived from it being the conjugate base of the very strong perchloric acid. wikipedia.org In many instances, it serves as a non-coordinating counter-ion in metal complexes, particularly in aqueous solutions where it is readily outcompeted by water molecules. wikipedia.orgwikipedia.org The structure of hydrated copper(II) perchlorate, for example, shows distinct hexaaquacopper(II) cations, [Cu(H₂O)₆]²⁺, and uncoordinated perchlorate anions. wikipedia.org

Despite its weak basicity, the perchlorate anion can coordinate directly to metal centers, especially in non-aqueous media or when stronger donor ligands are absent. This coordination is versatile, with several binding modes having been identified.

Coordination Modes of the Perchlorate Anion:

| Coordination Mode | Description | Example Symmetry |

|---|---|---|

| Monodentate | One oxygen atom of the perchlorate anion binds to the metal center. | C₃ᵥ |

| Bidentate (Chelating) | Two oxygen atoms from the same perchlorate anion bind to a single metal center. | C₂ᵥ |

| Bidentate (Bridging) | Two oxygen atoms from the same perchlorate anion bind to two different metal centers, forming a bridge. | C₂ᵥ |

| Tridentate | Three oxygen atoms bind to one or more metal centers. | - |

Interactive Data Table: Common coordination modes of the perchlorate anion.

The preparation of anhydrous metal perchlorates can lead to complexes where perchlorate acts as a ligand. For instance, titanium(IV) perchlorate and zirconium(IV) perchlorate are molecular species featuring four bidentate perchlorate ligands. wikipedia.org Similarly, anhydrous copper(II) perchlorate contains perchlorate-bridged copper chains. acs.org The synthesis of five-coordinate manganese porphyrin complexes has also demonstrated the monodentate O-binding of the perchlorate anion to the manganese center. tandfonline.com The formation of coordination polymers can also be facilitated by bridging perchlorate anions. acs.orgnih.gov

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Both the triethylammonium cation and the perchlorate anion can play significant roles in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers).

The perchlorate ion can participate in these structures in several ways:

As a Coordinating Ligand: Perchlorate anions can act as bridging ligands, linking metal centers to form one-, two-, or three-dimensional networks. researchgate.net

As a Non-Coordinating Counter-Ion: In cationic frameworks, perchlorate anions can reside within the pores or channels of the MOF, balancing the charge of the structure. mdpi.com Their presence can influence the size and shape of the pores.

The triethylammonium cation typically functions as a guest molecule or a template in the formation of these extended structures. It can occupy the voids within a MOF, providing charge balance for an anionic framework and stabilizing the structure through van der Waals forces and hydrogen bonding with the framework atoms. In some syntheses, the specific size and shape of the triethylammonium cation can direct the formation of a particular network topology. The anion exchangeability in some coordination polymers can be strongly dependent on subtle differences between anions. researchgate.net

Spectroscopic Characterization of Novel Metal Complexes

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, are indispensable for characterizing metal complexes containing the perchlorate ion, as they can effectively distinguish between coordinated and non-coordinated (free) anions. researchgate.net

The free perchlorate anion possesses a tetrahedral (T_d) symmetry, which governs the number of active vibrational modes. When perchlorate coordinates to a metal ion, its symmetry is lowered (e.g., to C₃ᵥ for monodentate or C₂ᵥ for bidentate coordination), leading to changes in the IR and Raman spectra. Specifically, degenerate vibrational modes split into multiple bands, and some modes that were previously inactive may become active. researchgate.netnih.gov

The primary vibrational modes for the perchlorate ion are:

ν₁ (A₁): Symmetric stretch

ν₂ (E): Symmetric bend

ν₃ (F₂): Asymmetric stretch

ν₄ (F₂): Asymmetric bend

Table of Spectroscopic Data for Perchlorate Anion:

| Symmetry | Coordination | ν₁ (Symmetric Stretch) | ν₃ (Asymmetric Stretch) | ν₄ (Asymmetric Bend) |

|---|---|---|---|---|

| T_d | Free Ion | ~935 cm⁻¹ (Raman active) | ~1100 cm⁻¹ (IR, Raman active) | ~625 cm⁻¹ (IR, Raman active) |

| C₃ᵥ | Monodentate | Splitting into A₁ | Splitting into A₁ + E | Splitting into A₁ + E |

| C₂ᵥ | Bidentate | Splitting into A₁ | Splitting into A₁ + B₁ + B₂ | Splitting into A₁ + A₂ + B₁ + B₂ |

Interactive Data Table: Characteristic IR and Raman vibrational frequencies for free and coordinated perchlorate ions. Note: The asymmetric stretch (ν₃) and bend (ν₄) are triply degenerate in the free ion and split upon coordination. researchgate.netresearchgate.net

For a free perchlorate ion, the IR spectrum typically shows a very strong, broad band around 1100 cm⁻¹ (ν₃) and a sharp, strong band near 625 cm⁻¹ (ν₄). researchgate.net Upon coordination, the ν₃ and ν₄ bands split into two or more components, and the ν₁ symmetric stretch, which is normally IR-inactive, may appear as a weak band. researchgate.netias.ac.in Additionally, new bands may appear in the far-IR region (typically below 400 cm⁻¹) corresponding to the metal-oxygen (M-O) stretching vibration from the coordinated perchlorate. researchgate.netuobaghdad.edu.iq

Other characterization techniques for these complexes include UV-Vis spectroscopy to study the electronic environment of the metal ion, and single-crystal X-ray diffraction to definitively determine the molecular structure, including bond lengths and angles of the coordinated perchlorate. tandfonline.comaristonpubs.comresearchgate.net

Theoretical Studies on Metal-Ligand Binding Affinities and Complex Stability

Computational chemistry provides powerful tools for investigating the intricacies of metal-ligand interactions that are not always accessible through experimental methods alone. mdpi.com Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and stability of metal complexes containing ions like perchlorate. semanticscholar.orgmdpi.com

Theoretical studies can provide quantitative and qualitative insights into: